molecular formula C5H3F4N3 B160376 2,3,5,6-Tetrafluoro-4-hydrazinopyridine CAS No. 1735-44-0

2,3,5,6-Tetrafluoro-4-hydrazinopyridine

Cat. No. B160376
CAS RN: 1735-44-0
M. Wt: 181.09 g/mol
InChI Key: ANSZZPJMTBLPCY-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a chemical compound with the molecular formula C5H3F4N3 . It belongs to the product categories of Pyridines, Pyrimidines, and Purines .


Synthesis Analysis

The synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves several steps. One method involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with sodium iodide in dimethylformamide . Another method involves nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or treatment of pentafluoropyridine with sodium azide in acetonitrile .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine can be found in various databases . The compound has a molecular weight of 181.09 .


Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is involved in several chemical reactions. For instance, it can be converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium . It also undergoes reactions with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine include a boiling point of 150.5ºC at 760mmHg and a density of 1.706g/cm3 .

Scientific Research Applications

Synthesis of Fluorinated Pharmaceuticals

2,3,5,6-Tetrafluoro-4-hydrazinopyridine: is utilized in the synthesis of various fluorinated pharmaceuticals. The presence of fluorine atoms can significantly alter the biological activity of pharmaceuticals, leading to increased metabolic stability and membrane permeability .

Development of Agrochemicals

This compound is also instrumental in developing agrochemicals. The tetrafluoro group can enhance the activity and selectivity of herbicides and pesticides .

Material Science: Polymers of Intrinsic Microporosity

In material science, it serves as a precursor for creating polymers of intrinsic microporosity (PIMs). PIMs have applications in gas separation technologies due to their rigid and contorted backbone structures .

Analytical Chemistry: Chromatography

2,3,5,6-Tetrafluoro-4-hydrazinopyridine: can be used to modify chromatographic stationary phases. Its unique structure may improve the separation of complex mixtures in liquid or gas chromatography .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound is relevant in NMR spectroscopy as a standard or reagent due to its distinct chemical shifts resulting from the fluorine atoms .

Liquid Crystal Technology

Due to its structural properties, this compound has potential applications in liquid crystal technology, which is pivotal in display devices .

Organic Synthesis: Building Block

It acts as a versatile building block in organic synthesis, particularly in constructing complex molecules with multiple fluorine atoms .

Enzyme Inhibition Studies

Finally, 2,3,5,6-Tetrafluoro-4-hydrazinopyridine may be used in biochemical research as an enzyme inhibitor, providing insights into enzyme mechanisms and aiding in drug design .

Safety and Hazards

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZZPJMTBLPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366399
Record name 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-hydrazinopyridine

CAS RN

1735-44-0
Record name 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentafluoropyridine (3.4 g; 20 mmol) was dissolved in dichloromethane (50 mL) and chilled in an ice bath. To the solution was added hydrazine (640 mg; 22 mmol) and it was stirred overnight. The solvent was evaporated, and the residue was dissolved in dichloromethane (50 mL) and washed with a 10% sodium carbonate solution (5 mL). It was dried over magnesium sulfate, and evaporated, to give crude 2,3,5,6-tetrafluoro-pyridin-4-yl-hydrazine. The crude product was then dissolved in ethanol. To the solution was added one drop of acetic acid, and m-tolylaldehyde (1.45 g; 12 mmol) and it was heated at 60° C. overnight. The resulting precipitate was filtered and dried to give N-(3-methyl-benzylidene)-N′-(2,3,5,6-tetrafluoro-pyridin-4-yl)-hydrazine (2.2 g).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic routes to obtain 2,3,5,6-tetrafluoro-4-iodopyridine from 2,3,5,6-tetrafluoro-4-hydrazinopyridine?

A1: 2,3,5,6-Tetrafluoro-4-iodopyridine, a versatile precursor for further derivatization, can be synthesized from 2,3,5,6-tetrafluoro-4-hydrazinopyridine through two main methods []:

    Q2: What is the preferred method for synthesizing 4-azido-2,3,5,6-tetrafluoropyridine, and why?

    A2: While 4-azido-2,3,5,6-tetrafluoropyridine can be synthesized by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine, the preferred method utilizes the reaction of pentafluoropyridine with sodium azide in acetonitrile []. This method is favored due to its efficiency and ability to also synthesize other azido-fluoropyridines, such as 4-azido-3-chloro-2,5,6-trifluoropyridine and 4-azido-3,5-dichloro-2,6-difluoropyridine, from their respective chlorinated precursors [].

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